4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-10(2)16-17(11(9)3)8-13-7-12(15(18)19)5-6-14(13)20-4/h5-7H,8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNITQFGBSRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 3,4,5-trimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The benzoic acid group undergoes classical acid-catalyzed or base-mediated reactions:
Methoxy Group Reactivity
The methoxy substituent at the 4-position is typically stable but can participate in:
Pyrazole Ring Reactivity
The 3,4,5-trimethylpyrazole moiety may undergo:
Synthetic Pathways and Modifications
While the exact synthesis of this compound is not detailed in the literature, its structure suggests:
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Key Step : Coupling of 3,4,5-trimethylpyrazole with a bromomethyl-substituted benzoic acid precursor via nucleophilic substitution.
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Supporting Evidence : Similar benzyl-linked pyrazole syntheses use Mitsunobu or Ullmann coupling .
Biological and Pharmacological Relevance
Though no direct studies exist, structural analogs highlight potential applications:
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Antimicrobial Activity : Pyrazole-benzoic acid hybrids show efficacy against bacterial strains .
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Enzyme Inhibition : Methylated pyrazoles act as kinase or PDE inhibitors in drug discovery .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, the compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Analgesic Effects
In addition to its anti-inflammatory properties, there is evidence suggesting that this compound may possess analgesic effects. Preliminary studies indicate that it can reduce pain responses in animal models, making it a potential candidate for pain management therapies .
Agricultural Applications
Pesticide Development
The unique structure of this compound has led to its exploration in pesticide development. Its derivatives have shown potential as effective fungicides and insecticides, providing a means to protect crops from various pests without causing significant harm to beneficial organisms .
Herbicide Properties
Recent studies have also evaluated the herbicidal activity of this compound. It has been found to inhibit the growth of certain weed species while being less toxic to crops, indicating its potential use in sustainable agricultural practices .
Material Science Applications
Polymer Chemistry
The compound's ability to act as a monomer or additive in polymer synthesis has been explored. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their structure. This application is particularly relevant in developing materials for high-performance applications such as aerospace and automotive industries .
Nanotechnology
In nanotechnology, this compound has been utilized in the synthesis of nanoparticles with tailored properties. These nanoparticles can be employed in drug delivery systems or as catalysts in various chemical reactions due to their increased surface area and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with similar derivatives:
Pharmacological and Physicochemical Properties
- Metabolic Stability: The absence of reactive groups (e.g., hydroxyl, amino) in the target compound may reduce susceptibility to phase I/II metabolism relative to ’s amino-trifluoromethyl derivative.
- Bioactivity : While the target compound’s bioactivity is unspecified, ’s benzothiazole-pyrazoline hybrid demonstrates antitumor activity, suggesting structural motifs (e.g., aromatic substituents) critical for efficacy .
Biological Activity
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid (CAS No. 1169970-27-7) is a benzoic acid derivative with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.32 g/mol
- Structure : The compound features a methoxy group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzoic acid have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The pyrazole ring may contribute to this effect by interacting with inflammatory mediators.
2. Anticancer Properties
Studies have explored the anticancer potential of benzoic acid derivatives, including those with pyrazole substitutions. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Methoxy-3-pyrazole derivative | HeLa | 54.25% growth inhibition | Apoptosis induction |
| 4-Methoxy-3-pyrazole derivative | HepG2 | 38.44% growth inhibition | Cell cycle arrest |
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been noted against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism may involve disruption of bacterial cell membranes or inhibition of DNA synthesis.
Case Studies
A recent study evaluated the biological activity of various benzoic acid derivatives, including those featuring pyrazole rings. The findings indicated that these compounds could significantly activate proteasomal and autophagic pathways in fibroblast cells, suggesting a role in enhancing protein degradation systems . This is particularly relevant for aging-related diseases where proteostasis is compromised.
In Silico Studies
In silico docking studies have suggested that this compound may interact effectively with key enzymes involved in inflammation and cancer progression. These studies predict strong binding affinities to targets such as cathepsins B and L, which are crucial for proteolytic processes in cells .
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Mannich reactions or condensation reactions between pyrazole derivatives and benzoic acid precursors. For example, pyrazole-containing intermediates (e.g., 3,4,5-trimethylpyrazole) can be functionalized via alkylation or coupling reactions with methoxy-substituted benzoic acid derivatives.
- Optimization : Use ethanol or methanol as solvents with catalytic glacial acetic acid under reflux (65–80°C for 4–6 hours). Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallize from methanol or ethanol to achieve >95% purity. Validate purity via melting point analysis and NMR spectroscopy .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and benzoic acid protons (δ 6.5–8.0 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1720 cm⁻¹ and O-H (benzoic acid) at ~3400 cm⁻¹ .
- X-ray Crystallography : Use SHELXL or SHELXTL for single-crystal refinement. For example, pyrazole-benzoic acid hybrids often crystallize in monoclinic systems (space group P21/c) with Z = 4 .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Prepare serial dilutions (1–100 µg/mL) in DMSO .
- Enzyme Inhibition : Screen against COX-2 or NF-κB using fluorescence-based assays. IC50 values can be calculated via dose-response curves .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with the benzoic acid moiety and hydrophobic interactions with pyrazole methyl groups .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy position) with antimicrobial IC50 values. Apply MLR (Multiple Linear Regression) models using descriptors like logP and polar surface area .
Q. How do crystallographic data resolve contradictions in reported tautomeric forms of pyrazole-benzoic acid hybrids?
- Methodological Answer :
- Tautomer Analysis : Compare X-ray structures of analogous compounds (e.g., 4-hydroxy-3-pyrazolyl benzoic acids). Pyrazole N-H tautomers often stabilize via intramolecular hydrogen bonds with the methoxy group .
- SHELX Refinement : Apply disorder modeling in SHELXL to resolve overlapping electron density for methyl groups on pyrazole rings .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS. Primary degradants often result from ester hydrolysis or oxidation of the methoxy group .
- Formulation : Use lyophilization or encapsulation in cyclodextrins to protect the benzoic acid moiety .
Q. How can regioselective functionalization of the pyrazole ring be achieved?
- Methodological Answer :
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the pyrazole N-H group, followed by electrophilic quenching (e.g., alkyl halides) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-methoxyphenylboronic acid) catalyzed by Pd(PPh3)4 in THF/water .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity between similar pyrazole-benzoic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies using standardized protocols (e.g., MTT vs. resazurin assays). Note that substituent positioning (e.g., 3,4,5-trimethyl vs. 4-ethyl groups) significantly impacts lipophilicity and membrane permeability .
- Structural Analogues : Synthesize and test 3-(4-ethyl-pyrazolyl)benzoic acid (CAS 1266405-58-6) as a control to isolate methyl group effects .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
